5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole

Catalog No.
S860519
CAS No.
1152623-73-8
M.F
C6H5Cl2F3N2
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl...

CAS Number

1152623-73-8

Product Name

5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole

IUPAC Name

5-chloro-4-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole

Molecular Formula

C6H5Cl2F3N2

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5Cl2F3N2/c1-13-5(8)3(2-7)4(12-13)6(9,10)11/h2H2,1H3

InChI Key

YCZXEKXZNMMTDA-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)C(F)(F)F)CCl)Cl

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CCl)Cl

5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C₆H₅Cl₂F₃N₂, and it has a molecular weight of 233.02 g/mol. The structure includes multiple electron-withdrawing groups, specifically chlorine and trifluoromethyl substituents, which significantly influence its chemical reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .

Due to its functional groups:

  • Substitution Reactions: The chloro and chloromethyl groups can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction, leading to different derivatives.
  • Coupling Reactions: It can engage in coupling reactions to create more complex molecules.

Common reagents for these reactions include sodium azide or potassium cyanide for substitution, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction .

The biological activity of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole is an area of ongoing research. Compounds in the pyrazole class have been studied for their potential as anti-inflammatory agents, analgesics, and antimicrobial agents. The presence of the trifluoromethyl group may enhance biological activity by increasing lipophilicity and altering pharmacokinetic properties. Some derivatives have shown significant antibacterial activity comparable to established drugs like Streptomycin .

The synthesis of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole typically involves:

  • Chlorination: The starting material, 1-methyl-3-trifluoromethyl-1H-pyrazole, is treated with chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Reaction Conditions: This reaction is usually conducted in inert solvents like dichloromethane or chloroform at low temperatures to minimize side reactions.
  • Purification: Following synthesis, purification methods like recrystallization or chromatography are employed to isolate the desired product in high purity .

5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole has various applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential anti-inflammatory and analgesic properties.
  • Agrochemicals: The compound's derivatives are explored for use as pesticides and herbicides due to their efficacy in protecting crops from pests .

Studies on the interactions of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole with biological targets indicate that the compound may interact with specific enzymes or receptors, influencing various biochemical pathways. The unique substitution pattern enhances its binding affinity to target molecules, which can lead to inhibition or activation of biological processes .

Several compounds share structural similarities with 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole:

Compound NameStructural FeaturesUnique Characteristics
5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazoleContains a phenyl groupExhibits different biological activities due to phenyl substitution
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazoleContains thiadiazole instead of pyrazoleDifferent reactivity patterns due to sulfur presence
5-Chloro-1-methyl-4-nitroimidazoleNitro group instead of trifluoromethylKnown for its antibacterial properties
5-Chloro-(trifluoromethyl)-1H-pyrazoleLacks chloromethyl groupFocused more on antifungal activities

The uniqueness of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole lies in its specific substitution pattern with both chloro and chloromethyl groups along with the trifluoromethyl moiety, which imparts distinct reactivity and potential applications compared to other similar compounds .

XLogP3

2.5

Dates

Modify: 2023-08-16

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